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Compound of Interest

Compound Name: 2',6'-Dihydroxyacetophenone

Cat. No.: B134842 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Acetylresorcinol, also known as 2',6'-Dihydroxyacetophenone, is an aromatic ketone that

holds significant interest in various scientific domains, including medicinal chemistry and

materials science.[1][2][3] Its chemical structure, featuring a resorcinol moiety with an acetyl

group, provides a scaffold for the synthesis of more complex molecules and imparts specific

physicochemical characteristics that are crucial for its application. This guide provides an in-

depth overview of the core physical properties of 2-Acetylresorcinol, complete with

experimental protocols for their determination, to support research and development activities.

Chemical and Physical Properties
The fundamental physical and chemical properties of 2-Acetylresorcinol are summarized in the

tables below. This data is essential for its handling, characterization, and application in

experimental settings.

Table 1: General and Physical Properties of 2-Acetylresorcinol
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Property Value Source(s)

IUPAC Name
1-(2,6-

dihydroxyphenyl)ethanone
[1]

Synonyms
2',6'-Dihydroxyacetophenone,

gamma-Resacetophenone
[1]

CAS Number 699-83-2

Molecular Formula C₈H₈O₃

Molecular Weight 152.15 g/mol

Appearance Solid

Melting Point 155 - 156 °C

Table 2: Spectroscopic Data for 2-Acetylresorcinol

Spectroscopic Technique Data Source(s)

¹H NMR (400 MHz, DMSO-d₆)

δ (ppm): 11.8 (s, 1H), 7.26 (t,

J=8.2 Hz, 1H), 6.39 (d, J=8.2

Hz, 2H), 2.65 (s, 3H)

¹H NMR (90 MHz, CDCl₃)
δ (ppm): 9.63 (s, 2H), 7.24 (t,

1H), 6.41 (d, 1H), 2.75 (s, 3H)

Infrared (IR)

Major peaks observable in the

gas-phase spectrum include a

broad O-H stretch (~3400-

3600 cm⁻¹), aromatic C-H

stretches (~3000-3100 cm⁻¹),

and a strong C=O stretch

(~1650-1700 cm⁻¹).

UV-Visible
Spectrum available for

reference.
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Experimental Protocols
Detailed methodologies for determining the key physical properties of 2-Acetylresorcinol are

provided below. These protocols are standard for the characterization of solid organic

compounds.

Melting Point Determination
The melting point of a solid is a critical indicator of its purity. The procedure involves heating a

small sample in a capillary tube and observing the temperature range over which it melts.

Methodology:

Sample Preparation: A small amount of finely powdered 2-Acetylresorcinol is packed into a

capillary tube, sealed at one end, to a height of 1-2 mm.

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is

aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a

Thiele tube with mineral oil) or a calibrated melting point apparatus.

Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the

temperature approaches the expected melting point.

Observation: The temperature at which the first drop of liquid appears (T1) and the

temperature at which the entire sample becomes liquid (T2) are recorded.

Reporting: The melting point is reported as the range T1 - T2. For a pure compound, this

range is typically narrow.
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Sample Preparation

Apparatus Setup
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Workflow for Melting Point Determination.

Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent.
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Methodology:

Preparation: An excess amount of 2-Acetylresorcinol is added to a known volume of the

solvent (e.g., water, ethanol) in a sealed flask.

Equilibration: The flask is agitated in a constant temperature bath (e.g., 25 °C) for a sufficient

period (typically 24-48 hours) to ensure equilibrium is reached.

Separation: The suspension is allowed to stand, and the undissolved solid is separated from

the solution by filtration or centrifugation.

Analysis: The concentration of 2-Acetylresorcinol in the clear, saturated solution is

determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Calculation: The solubility is expressed as the mass of solute per volume or mass of the

solvent (e.g., mg/mL).

Add Excess Solid to Solvent

Agitate at Constant Temp (24-48h)

Separate Solid and Liquid Phases
(Filter/Centrifuge)

Analyze Solute Concentration
(UV-Vis/HPLC)

Report Solubility (e.g., mg/mL)
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Workflow for Solubility Determination.

UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule.

Methodology:

Solution Preparation: A dilute solution of 2-Acetylresorcinol is prepared in a UV-transparent

solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield an

absorbance in the range of 0.1 to 1.0.

Blank Measurement: A cuvette is filled with the pure solvent to record a baseline spectrum.

Sample Measurement: The cuvette is rinsed and filled with the sample solution, and the

absorbance spectrum is recorded over the appropriate wavelength range (typically 200-400

nm for aromatic compounds).

Data Analysis: The wavelength(s) of maximum absorbance (λmax) are identified from the

spectrum.

Prepare Dilute Solution
in UV-Transparent Solvent

Record Baseline with
Pure Solvent

Record Absorbance Spectrum
of Sample Solution

Identify λmax
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Workflow for UV-Visible Spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Methodology (Thin Solid Film):

Sample Preparation: A small amount of 2-Acetylresorcinol (a few milligrams) is dissolved in a

few drops of a volatile solvent (e.g., acetone or methylene chloride).

Film Deposition: A drop of this solution is placed onto an IR-transparent salt plate (e.g., NaCl

or KBr). The solvent is allowed to evaporate, leaving a thin film of the solid sample on the

plate.

Spectrum Acquisition: The salt plate is placed in the sample holder of the FT-IR

spectrometer, and the IR spectrum is recorded.

Data Analysis: The characteristic absorption bands (in cm⁻¹) corresponding to the functional

groups in the molecule are identified.

Dissolve Sample in
Volatile Solvent

Deposit Solution on Salt Plate
and Evaporate Solvent

Place Plate in Spectrometer
and Acquire Spectrum

Identify Characteristic
Absorption Bands
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Click to download full resolution via product page

Workflow for FT-IR Spectroscopy.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the structure of a molecule by

mapping the chemical environments of its hydrogen atoms.

Methodology:

Sample Preparation: Approximately 5-10 mg of 2-Acetylresorcinol is dissolved in about 0.7

mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

Spectrometer Setup: The NMR tube is placed in the spectrometer. The instrument is tuned,

and the magnetic field is "shimmed" to achieve homogeneity.

Data Acquisition: The ¹H NMR spectrum is acquired.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed. The

spectrum is then phased, and the baseline is corrected.

Analysis: The chemical shifts (δ), multiplicities (e.g., singlet, doublet), and integration values

of the signals are determined and assigned to the respective protons in the molecule.
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Workflow for ¹H NMR Spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide to the Physical Properties of 2-
Acetylresorcinol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b134842#physical-properties-of-2-acetylresorcinol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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